molecular formula C21H18ClNO3 B213992 4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide

4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide

Cat. No. B213992
M. Wt: 367.8 g/mol
InChI Key: VQDDNWQYDQDIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide involves activation of the PPARδ receptor. This receptor is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by this compound leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, which can improve endurance and athletic performance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the dose and duration of treatment. In animal models, it has been shown to increase endurance, improve glucose homeostasis, and reduce inflammation. However, there are also potential negative effects, including an increased risk of cancer and liver damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide in lab experiments is its ability to improve endurance and athletic performance in animal models. This can be useful for studying the effects of exercise on various physiological processes. However, there are also limitations, including potential negative effects on liver function and an increased risk of cancer.

Future Directions

There are several potential future directions for research on 4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide. One area of interest is in the development of safer and more effective PPARδ agonists for use in scientific research. Another area of research is in the development of novel therapeutic agents for the treatment of metabolic disorders, cardiovascular disease, and cancer. Additionally, further studies are needed to fully understand the potential risks and benefits of using this compound in scientific research.

Synthesis Methods

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide involves several steps, including the reaction of 2-methoxybenzylamine with 4-chlorobenzyl chloride to produce 4-chlorobenzyl-2-methoxybenzylamine. This intermediate is then reacted with 2-chlorophenylboronic acid in the presence of a palladium catalyst to yield this compound. The purity of the final product is typically confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in scientific research. One of the key areas of research has been in the field of exercise physiology, where it has been shown to increase endurance and improve athletic performance in animal models. Other areas of research include metabolic disorders, cardiovascular disease, and cancer.

properties

Molecular Formula

C21H18ClNO3

Molecular Weight

367.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-(2-methoxyphenyl)benzamide

InChI

InChI=1S/C21H18ClNO3/c1-25-20-9-5-3-7-18(20)23-21(24)16-12-10-15(11-13-16)14-26-19-8-4-2-6-17(19)22/h2-13H,14H2,1H3,(H,23,24)

InChI Key

VQDDNWQYDQDIGV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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